Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin
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Overview
Description
Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This compound, in particular, features a cobalt ion coordinated to a porphyrin ring with four trimethylammonio groups and two cyano ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin typically involves the coordination of cobalt to a pre-synthesized porphyrin ligand. The porphyrin ligand is first synthesized through a series of condensation reactions involving pyrrole and an aldehyde. Once the porphyrin ligand is obtained, cobalt is introduced into the porphyrin ring through a metallation reaction, often using cobalt salts such as cobalt(II) chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin undergoes various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can undergo redox reactions, transitioning between different oxidation states (e.g., Co(III) to Co(II) and Co(I)).
Substitution: The cyano ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt center can lead to the formation of lower oxidation state complexes, while substitution reactions can yield a variety of cobalt-porphyrin derivatives .
Scientific Research Applications
Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential as a model compound for heme proteins and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin involves the coordination of the cobalt center to various substrates. The cobalt ion can facilitate electron transfer processes, making it an effective catalyst. The porphyrin ring provides a stable framework that enhances the compound’s reactivity and selectivity. Molecular targets and pathways involved include interactions with oxygen and other small molecules, which are crucial in catalytic and biological applications .
Comparison with Similar Compounds
Similar Compounds
Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin: Similar in structure but with different substituents on the porphyrin ring.
Cobalt(III)-tetraphenylporphyrin: Lacks the cyano ligands and trimethylammonio groups, resulting in different reactivity and applications.
Iron(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin: Contains iron instead of cobalt, leading to different redox properties and biological interactions.
Uniqueness
This compound is unique due to its combination of cyano ligands and trimethylammonio groups, which enhance its solubility and reactivity. This makes it particularly useful in catalytic and biological applications where other metalloporphyrins may not be as effective .
Properties
IUPAC Name |
cobalt(3+);trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-21,22-diid-5-yl]phenyl]azanium;dicyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60N8.2CN.Co/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;2*1-2;/h13-36H,1-12H3;;;/q+2;2*-1;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVMNKDBCMOFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[C-]#N.[C-]#N.[Co+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H60CoN10+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129232-36-6 |
Source
|
Record name | Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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